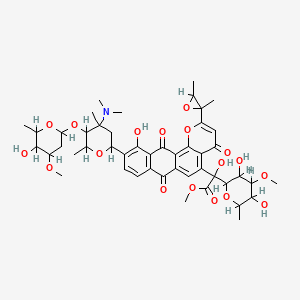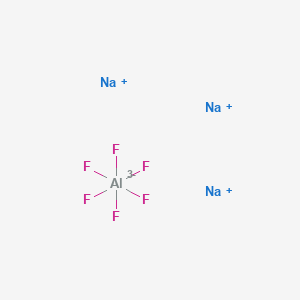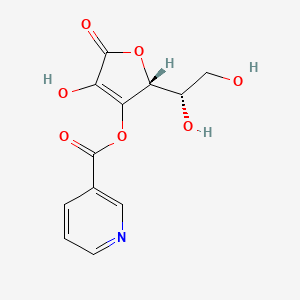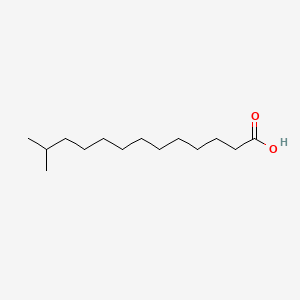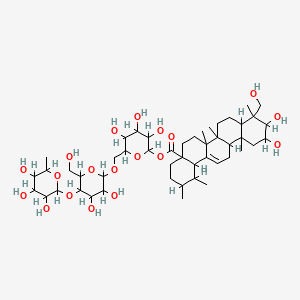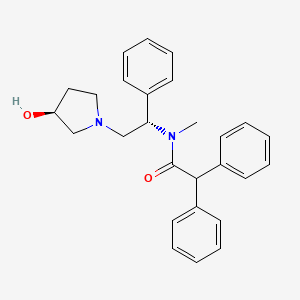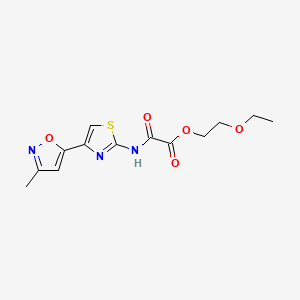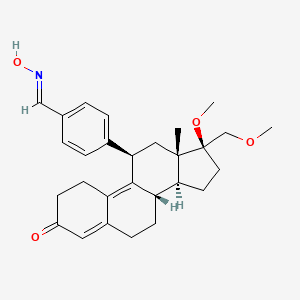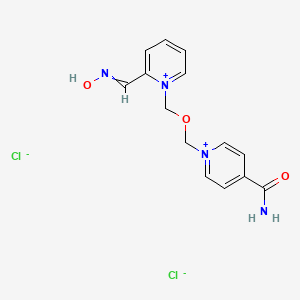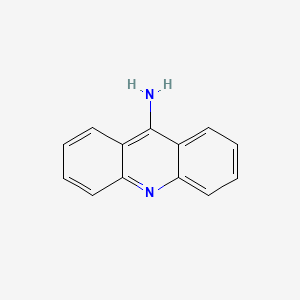
9-氨基吖啶
概述
科学研究应用
氨吖啶在科学研究中具有广泛的应用:
化学: 氨吖啶由于其强烈的荧光特性,被用作各种化学分析中的荧光探针。
生物学: 它用作遗传学研究中的诱变剂,以诱导DNA突变。它与DNA的相互作用使其成为研究DNA结构和功能的宝贵工具。
医学: 在临床上,氨吖啶用作治疗皮肤感染的局部抗菌剂。它也因其杀菌特性而与其他化合物一起使用。
作用机理
氨吖啶主要通过与DNA的相互作用发挥其作用。它插入DNA碱基对之间,导致移码突变。这种相互作用会破坏DNA的正常功能,导致诱变效应。 此外,氨吖啶的荧光特性使其可用作细胞内pH指示剂,它根据环境的pH值改变颜色 .
作用机制
Target of Action
9-Aminoacridine (9AA) primarily targets the DNA of cells and the Phosphoinositide 3-kinase (PI3K) family . It has a base specificity for A-T pairs . It also targets the PI3K/AKT/mTOR, NF-kappa B, and p53 pathways .
Mode of Action
9AA interacts with its targets primarily through DNA intercalation . This process involves the insertion of the planar 9AA molecule between the base pairs of the DNA helix, causing the helical structure to unwind . This interaction with DNA can lead to the inhibition of topoisomerase II, resulting in apoptosis and cell death .
Biochemical Pathways
9AA affects several biochemical pathways. It inhibits the prosurvival AKT/mammalian target of rapamycin (mTOR) pathway that lies downstream of PI3K . It also simultaneously suppresses nuclear factor-kappaB (NF-kappaB) and activates p53 signaling . These pathways are frequently deregulated in cancer, and their simultaneous targeting by 9AA could result in efficacious and selective killing of transformed cells .
Pharmacokinetics
The pharmacokinetics of 9AA have been studied in mice. After a 60 mg/kg oral dose of 9AA, it was found to penetrate the blood–brain barrier, yielding peak concentrations of 0.25 μM and 0.6 μM in the brain . Peak plasma concentrations were determined to be 2.25 μM and 20.38 μM . The bioavailability was calculated to be 83.8% .
Result of Action
The action of 9AA results in significant cellular effects. It has been found to induce growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice . It also inhibits both transcription and maturation of pre-rRNA, thereby rapidly abolishing ribosome biogenesis .
Action Environment
The action of 9AA can be influenced by environmental factors. For instance, the planar structure of 9AA allows it to intercalate into double-stranded DNA, which is quite likely due to the planar form . This suggests that the structural environment of the DNA can influence the efficacy of 9AA. Furthermore, the presence of other bioactive substances such as DNA repair protein inhibitors can enhance the preventive action of 9AA against cancer .
准备方法
氨吖啶可以通过多种方法合成。一种常见的合成途径包括在高温高压条件下使吖啶与氨反应。该反应通常按以下步骤进行:
吖啶合成: 吖啶由邻氨基苯甲酸通过一系列涉及环化和氧化的反应合成。
胺化: 然后将吖啶与氨在高温(约300°C)和高压下反应,引入氨基,形成氨吖啶。
化学反应分析
氨吖啶会发生各种化学反应,包括:
氧化: 氨吖啶可以被氧化形成吖啶酮衍生物。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 氨吖啶的还原会导致二氢衍生物的形成。通常使用硼氢化钠等还原剂。
取代: 氨吖啶可以发生取代反应,其中氨基被其他官能团取代。例如,可以使用氯或溴等卤化剂进行卤化。
相似化合物的比较
氨吖啶属于一类称为氨基吖啶的化合物。类似的化合物包括:
奎宁: 另一种氨基吖啶衍生物,用作抗疟疾药和驱虫药。
利凡诺: 一种吖啶衍生物,用作消毒剂和防腐剂。
吖啶黄: 用作防腐剂,并用于治疗原生动物感染。
属性
IUPAC Name |
acridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGFWWJLMVZSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024456 | |
| Record name | 9-Aminoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
9-aminoacridine appears as yellow needles. Free soluble in alcohol. | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
90-45-9 | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 9-Aminoacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoacridine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminacrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-AMINOACRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-AMINOACRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Aminoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78OY3Z0P7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
466 °F (NTP, 1992) | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 9-Aminoacridine primarily interacts with DNA through intercalation. [, , , , , , ] This means that the planar aromatic ring system of the molecule inserts itself between the stacked base pairs of the DNA double helix. [, , ] This intercalation disrupts DNA structure and function, interfering with processes such as DNA replication, transcription, and repair. [, , , , , ] This disruption can lead to frameshift mutations, particularly in G:C rich regions. [, , , ] 9-Aminoacridine has also been shown to interact with topoisomerase II, a key enzyme involved in DNA topology, leading to DNA strand breaks and ultimately, cell death. []
A:
- Spectroscopic data:
- UV-Vis absorption: Exhibits characteristic absorption bands, with shifts observed upon binding to DNA. [, , , ]
- Fluorescence: Exhibits pH-sensitive fluorescence, with quenching observed upon binding to biological membranes, including those of mitochondria. [, , , ]
- NMR: Proton NMR studies have been used to investigate the interaction of 9-aminoacridine with DNA oligomers, particularly those containing bulged bases. []
- ESR: Spin-labeled derivatives of 9-aminoacridine have been used to study its interaction with DNA using electron spin resonance (ESR) spectroscopy. [, ]
ANone: While detailed information on material compatibility is limited within the provided research, 9-aminoacridine's stability and application vary depending on the environment:
- pH: Its fluorescence is pH-dependent, making it useful as a pH probe in biological systems. [, , , , ]
- Ionic Strength: The fluorescence of 9-aminoacridine is sensitive to the presence of cations, particularly divalent cations like Ca2+ and Mg2+. [, , ] This property has been utilized to study the electrical diffuse layer associated with biological membranes. [, ]
- Temperature: Low temperature can enhance the efficacy of certain compounds, including 9-aminoacridine, in rescuing the function of mutant CFTR chloride channels. []
A: Yes, computer-assisted model-building has been employed to investigate the DNA intercalation model of 9-aminoacridine derivatives, particularly in the context of DNA cross-linking. [] This approach has helped visualize and understand how structural modifications to 9-aminoacridine affect its interaction with DNA. []
ANone: Modifications to the 9-aminoacridine structure significantly influence its activity:
- Position of Nitro Group: The presence and position of a nitro group are critical for DNA cross-linking ability. 1-nitro derivatives are active, while those with the nitro group at other positions or lacking it are not. []
- Chain Length of 9-aminoacridine Carboxamides: Longer chain lengths in platinum complexes lead to a DNA sequence specificity closer to cisplatin, while shorter chains show greater divergence. []
- Presence of 4-Carboxamide Group: This group significantly increases selectivity for GC-rich DNA sequences compared to other acridine derivatives. []
- 6-Chloro and 2-Methoxy Substituents: These modifications influence toxicity to leukemia cells and interaction with Escherichia coli DNA-primed RNA polymerase. []
- Bulky Substituents: The introduction of bulky groups at specific positions can hinder alkylation at the 10-position of the acridine ring. []
A: While specific stability data for 9-aminoacridine is limited in the provided research, its conjugation with biomolecules like peptides and proteins has been explored to potentially enhance its activity, bioavailability, and applicability. []
ANone: The provided research papers primarily focus on the scientific aspects of 9-aminoacridine. Information regarding SHE regulations falls outside the scope of these studies.
- Cellular Uptake: 9-Aminoacridine can readily cross cell membranes and accumulate in acidic compartments, as demonstrated by its use in studying the pH of hamster sperm acrosomes. []
ANone:
- In vitro: 9-Aminoacridine and its derivatives have shown promising in vitro activity against various cancer cell lines, including leukemia L1210 cells. [, , , ] Studies have investigated their effects on cell growth inhibition, cell cycle arrest, apoptosis, and autophagy. []
- In vivo: The antitumor properties of 9-aminoacridine derivatives have been evaluated in mice bearing sarcoma 180 tumors. []
- Clinical Trials: While some 9-aminoacridine derivatives, like amsacrine (m-AMSA), have been used clinically as antitumor agents, specific clinical trial data for 9-aminoacridine itself is not provided in these studies. []
A: Research indicates that certain 9-aminoacridine platinum complexes exhibit activity against cisplatin-resistant cancer cell lines. [] This activity is attributed to their distinct DNA binding properties and the formation of different DNA adducts compared to cisplatin, potentially enabling them to overcome cisplatin resistance mechanisms. [, ]
A: Researchers have explored conjugating 9-aminoacridine to biomolecules like peptides and proteins as a strategy to modulate its activity and potentially enhance its delivery to specific targets. [] Additionally, the use of zeolites as carriers for 9-aminoacridine has been investigated to improve its delivery and anticancer efficacy. []
ANone: The provided research papers primarily focus on the mechanisms of action and DNA binding properties of 9-aminoacridine and its derivatives. Information regarding specific biomarkers or diagnostics is not extensively covered.
ANone: Several analytical techniques have been employed to investigate 9-aminoacridine and its interactions:
- Spectroscopy:
- UV-Vis spectrophotometry has been used to study the binding of 9-aminoacridine to DNA, with spectral changes providing information on the binding mode and affinity. [, , , , ]
- Fluorescence spectroscopy is frequently used to monitor 9-aminoacridine interactions with biological membranes, as its fluorescence is sensitive to pH and the presence of cations. [, , , , , ]
- Electron spin resonance (ESR) spectroscopy, utilizing spin-labeled 9-aminoacridine derivatives, has been employed to study its interaction with DNA and provide insights into binding dynamics. [, ]
- Chromatography:
- Electrochemistry:
- Mass Spectrometry:
- Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF/MS) has been employed to analyze lipids in archaeal membranes using 9-aminoacridine as a matrix. [] It has also been used to detect choline and phosphatidic acid, products of phospholipase D activity, again utilizing 9-aminoacridine as a matrix. []
- Other techniques:
- Polymerase stop assays have been used to assess the DNA sequence specificity of 9-aminoacridine derivatives. []
- Alkaline elution technique has been employed to study the DNA damage induced by 9-aminoacridine and its analogs. []
- Single-molecule force spectroscopy has been utilized to investigate the ability of 9-aminoacridine derivatives to crosslink DNA. []
- Circular dichroism (CD) and linear dichroism (LD) spectroscopy have been used to study the interaction of 9-aminoacridine with DNA and polynucleotides, providing insights into binding geometry and effects on DNA structure. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

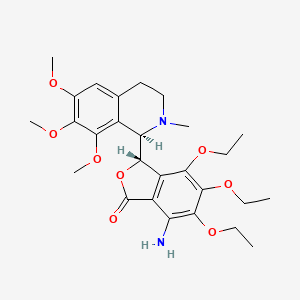
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)
